3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Anticancer Potential
- Synthesis and Anticancer Activity: Novel substituted imidazolidine-2,4-diones, including 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione analogs, have been synthesized and evaluated for in vitro cytotoxicity against various human tumor cell lines. Certain compounds in this series, like compound 3i, showed potent growth inhibition against melanoma and ovarian cancer cells, indicating their potential as antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Hypoglycemic Activity
- Molecular Design and Hypoglycemic Activity: Imidazopyridine thiazolidine-2,4-diones, related to the researched compound, have been designed and synthesized. These compounds were evaluated for their effect on insulin-induced adipocyte differentiation and their hypoglycemic activity, demonstrating potential applications in diabetes management (Oguchi et al., 2000).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation: Novel series incorporating imidazolidinone and related compounds have been synthesized and their antimicrobial activity evaluated. The results indicated significant actions against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sahib, 2018).
Anti-Arrhythmic Properties
- Synthesis and Anti-Arrhythmic Activity: The synthesis of imidazolidine-2,4-dione derivatives and their effect on the electrocardiogram were studied. Certain compounds showed properties of anti-arrhythmic drugs, with one compound exhibiting class Ia properties according to the Vaughan Williams classification (Pękala et al., 2005).
DNA Binding Studies
- DNA Binding Affinity: The DNA binding affinity of imidazolidine derivatives was examined through spectroscopy and cyclic voltammetry. Results indicated a high binding strength for certain compounds, suggesting their potential as effective anti-cancer drugs (Shah et al., 2013).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-[2-(benzimidazol-1-yl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c21-13-5-16-15(23)20(13)10-6-18(7-10)14(22)8-19-9-17-11-3-1-2-4-12(11)19/h1-4,9-10H,5-8H2,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUGCYSXKIJSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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